![molecular formula C21H19FN2O2 B2410437 cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-65-2](/img/structure/B2410437.png)
cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“cyclopropyl(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, density, and reactivity . Unfortunately, these specific details for “cyclopropyl(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” are not available in the current literature.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Convenient Synthesis Techniques: Cyclopropyl derivatives, such as ciproxifan, a histamine H3 receptor antagonist, demonstrate the convenience of synthesis through reactions like the SNAr for acylated fluoroaromatics, highlighting efficient production methods for similar compounds (Stark, 2000).
- Diverse Chemical Synthesis: A variety of chemical synthesis methods have been explored for similar compounds, utilizing different reactions and compounds to expand the chemical versatility and applications of these derivatives (Jadhav, Nikumbh, & Karale, 2015).
Biological and Pharmacological Applications
- Central Nervous System Effects: Certain cyclopropyl derivatives exhibit central nervous system depressant activity, potential anticonvulsant properties, and low toxicity, indicating their potential in treating neurological disorders (Butler, Wise, & Dewald, 1984).
- Antibacterial and Antifungal Activities: These compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).
- Antifungal Activity: Some derivatives, particularly those with specific substituents like fluorophenyl, have demonstrated promising antifungal activity, suggesting their use in antifungal treatments (Lv et al., 2013).
Potential Anticancer Applications
- Inhibitory Activity on Cancer Cell Lines: Certain pyrazole derivatives have shown inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2016).
- Molecular Docking Studies for Anticancer Agents: These compounds have been involved in molecular docking studies to explore their potential as anticancer agents, providing insights into their mechanisms of action (Katariya, Vennapu, & Shah, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYLLJHWUNUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

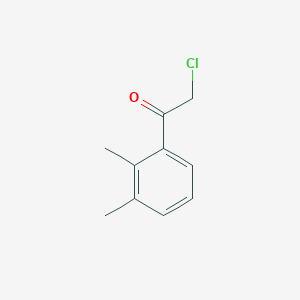
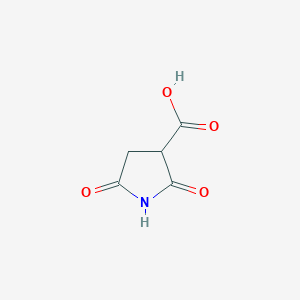
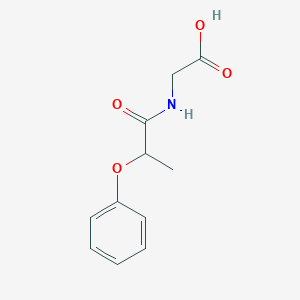
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

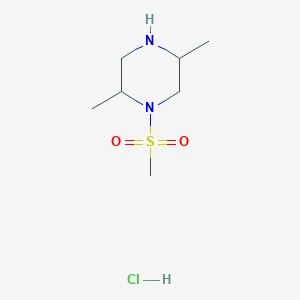



![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
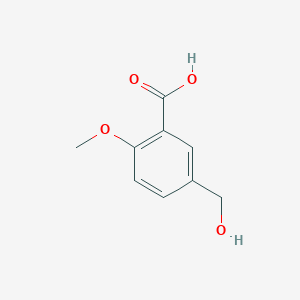
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)